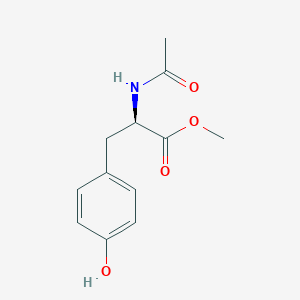

AC-D-TYR-OME

Description

Significance of Modified Amino Acids in Chemical Biology and Peptidomimetics

Modified amino acids are central to the fields of chemical biology and peptidomimetics, offering a strategy to overcome the inherent limitations of natural peptides as therapeutic agents. nih.govrsc.org Natural peptides often suffer from metabolic instability, leading to short half-lives and low oral bioavailability due to enzymatic degradation. nih.gov Chemical modifications to amino acids can circumvent these issues. rsc.org For instance, the incorporation of unnatural amino acids can enhance resistance to proteolysis. nih.gov These modifications allow for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved therapeutic properties, such as increased stability and bioavailability. nih.govresearchgate.net

Overview of D-Amino Acid Derivatives in Biochemical Probes and Synthetic Constructs

The use of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, is a key strategy in the design of modified peptides. nih.gov The incorporation of D-amino acids into peptide sequences can significantly improve metabolic stability because most endogenous enzymes are specific for L-amino acids and cannot readily hydrolyze peptide bonds involving D-amino acids. nih.gov This resistance to enzymatic degradation makes D-amino acid derivatives valuable components in the development of therapeutic peptides. nih.gov

Furthermore, D-amino acid derivatives have been instrumental in the creation of biochemical probes. A notable example is the development of fluorescent D-amino acids (FDAAs), which can be incorporated into the peptidoglycan of bacterial cell walls by endogenous enzymes. acs.orgnih.gov These probes have enabled researchers to visualize peptidoglycan biosynthesis in living bacterial cells in real-time, providing crucial insights into bacterial growth and morphology. acs.orgnih.gov The biocompatibility and specificity of these probes make them powerful tools for studying bacterial cell wall dynamics and for screening new antibiotic candidates. acs.orgnih.gov

Historical Context of N-Acetylation and Methyl Esterification in Tyrosine Research

The chemical modification of amino acids, including N-acetylation and methyl esterification, has a long history in biochemical research. As early as 1950, researchers developed methods for the selective O-acetylation of L-tyrosine under acidic conditions. beilstein-journals.org A guiding principle was that acidic conditions favor O-acylation, while alkaline conditions favor N-acylation. beilstein-journals.org

Later, in 1957, an efficient method for preparing N-acetyl-L-tyrosine methyl ester was described. caltech.edu This work also detailed the conversion of this compound to its O-methyl derivative. caltech.edu These early studies laid the groundwork for using these modifications to protect functional groups during peptide synthesis and to create derivatives with altered properties for various research applications. The acetylation of the N-terminus is a common modification in naturally occurring peptides, such as peptaibols, which often feature an acetylated N-terminus and a reduced C-terminus. explorationpub.com

Rationale for Comprehensive Investigation of Ac-D-Tyr-OMe in Advanced Research

The unique structural features of Ac-D-Tyr-OMe make it a compound of significant interest for advanced research. The presence of the D-enantiomer of tyrosine provides inherent resistance to enzymatic degradation, a desirable trait for therapeutic peptide development. nih.gov The N-acetyl and methyl ester modifications further enhance its stability and solubility, facilitating its use in a variety of experimental settings. chemimpex.com

Ac-D-Tyr-OMe serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. chemimpex.com Its structural similarity to neurotransmitters also makes it a valuable tool in the development of drugs targeting neurological disorders. chemimpex.com The ability to incorporate this modified amino acid into peptides allows for the systematic investigation of structure-activity relationships, helping to identify key residues for biological function. wjarr.com The combination of enhanced stability, improved solubility, and synthetic versatility provides a strong rationale for the continued and comprehensive investigation of Ac-D-Tyr-OMe in the pursuit of novel therapeutics and a deeper understanding of biological processes.

Physicochemical Properties of N-Acetyl-D-Tyrosine Methyl Ester

| Property | Value |

| Synonyms | Ac-D-Tyr-OMe |

| CAS Number | 65160-71-6 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.3 g/mol |

| Appearance | White powder |

| Melting Point | 110-117 °C |

| Optical Rotation | [a]D20 = -27.5 ± 2º (C=1 in MeOH) |

| Purity | ≥ 98% (HPLC) |

| Data sourced from Chem-Impex. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302604 | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65160-71-6 | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65160-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Acetyl D Tyrosine Methyl Ester

Strategies for Stereoselective Synthesis of N-Acetyl-D-Tyrosine Methyl Ester

The synthesis of Ac-D-Tyr-OMe requires careful control of stereochemistry to ensure the desired D-configuration is obtained. Several methodologies have been developed to achieve this, focusing on efficient esterification and N-acetylation procedures, the strategic use of protecting groups, and the application of enzymatic methods.

Optimizing Esterification and N-Acetylation Procedures

The direct esterification and N-acetylation of D-tyrosine are fundamental steps in the synthesis of Ac-D-Tyr-OMe. One common approach involves the esterification of N-acetyl-D-tyrosine. For instance, N-acetyl-L-tyrosine has been esterified using thionyl chloride and methanol (B129727), followed by crystallization upon addition of sodium bicarbonate solution. caltech.edu A similar approach can be applied to the D-enantiomer.

A one-pot method for the concurrent esterification and N-acetylation of amino acids using triethyl orthoacetate (TEOA) has been described. nih.gov This method, when applied to L-proline and L-phenylalanine, yielded the corresponding N-acetyl ethyl esters in good yields. nih.gov While this specific study did not use D-tyrosine, the principle suggests a potential pathway for the direct conversion of D-tyrosine to its N-acetylated ester form. The reaction with TEOA is proposed to proceed through an imidate ester intermediate that cyclizes to an oxazolidinone, which is then opened by ethanol (B145695) to form the final product. nih.gov It is important to note that for primary amino acids like phenylalanine, this method can lead to racemization. nih.gov

Another consideration is the order of reactions. Protecting the amino group via acetylation prior to esterification can prevent unwanted side reactions. The Schotten-Baumann acetylation method, using acetic anhydride (B1165640), is a classic approach for the N-acetylation of amino acids. caltech.edu

| Method | Reagents | Key Features | Potential Issues |

| Two-Step Synthesis | 1. Acetic Anhydride2. Thionyl Chloride, Methanol | Stepwise protection and esterification. | Requires isolation of intermediate. |

| One-Pot Synthesis | Triethyl orthoacetate (TEOA) | Concurrent esterification and N-acetylation. nih.gov | Potential for racemization with primary amino acids. nih.gov |

Evaluation of Protecting Group Chemistry in Ac-D-Tyr-OMe Synthesis

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and ensure chemoselectivity. wikipedia.org In the context of Ac-D-Tyr-OMe synthesis and its subsequent use, the primary protecting groups are the N-acetyl group and the methyl ester. The phenolic hydroxyl group of the tyrosine side chain may also require protection depending on the subsequent reaction conditions.

The N-acetyl group serves as a stable protecting group for the amine function under many reaction conditions. The methyl ester protects the carboxylic acid, and its removal can be achieved through saponification.

| Functional Group | Protecting Group | Common Deprotection Conditions |

| α-Amino Group | Acetyl (Ac) | Acidic or basic hydrolysis |

| Carboxyl Group | Methyl Ester (OMe) | Saponification (e.g., NaOH) |

| Phenolic Hydroxyl Group | tert-Butyl (tBu) | Strong acid (e.g., TFA) peptide.comiris-biotech.de |

| Benzyl (Bzl) | Catalytic hydrogenation, strong acid google.com |

Chemoenzymatic Approaches in D-Amino Acid Derivative Production

Chemoenzymatic methods offer a powerful and highly stereoselective route to D-amino acid derivatives. These approaches leverage the specificity of enzymes to achieve high enantiomeric purity, which can be challenging with purely chemical methods.

One prominent chemoenzymatic strategy is the "hydantoinase-carbamoylase" route for the production of D-amino acids. researchgate.net This process typically involves the enzymatic hydrolysis of a D,L-5-monosubstituted hydantoin (B18101) to an N-carbamoyl-D-amino acid, followed by the action of a D-carbamoylase to yield the D-amino acid. researchgate.net While this method directly produces the D-amino acid, subsequent chemical steps would be required for N-acetylation and esterification to obtain Ac-D-Tyr-OMe.

Enzymatic kinetic resolution is another valuable technique. For example, N-acetyl amino acid esters can be hydrolyzed with high enantioselectivity by certain enzymes, leaving one enantiomer as the ester while the other is converted to the acid. researchgate.net This allows for the separation of the D- and L-forms. Specifically, a mixture of (S)-N-acetyl amino acid and (R)-N-acetyl amino acid ester can be separated, and the desired (R)-ester (D-form) can be isolated. researchgate.net Enzymes like α-chymotrypsin have also been used for the synthesis of N-acetyl-L-tyrosine ethyl ester, and modified versions of such enzymes could potentially be applied to the D-enantiomer. nih.gov

Furthermore, amino acid racemases that can interconvert between N-acyl-L- and N-acyl-D-aromatic amino acids have been reported, which could be integrated into a dynamic kinetic resolution process to improve the yield of the desired D-isomer. frontiersin.org

Integration of Ac-D-Tyr-OMe into Peptide Synthesis

Ac-D-Tyr-OMe is a valuable building block for introducing a D-tyrosine residue into a peptide chain. The incorporation of D-amino acids can confer unique properties to peptides, such as increased resistance to enzymatic degradation and altered conformational preferences.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Ac-D-Tyr-OMe

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.gov It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. peptide.com

In the context of SPPS, a pre-synthesized Ac-D-Tyr-OH (obtained by saponification of Ac-D-Tyr-OMe) would typically be used. The N-acetyl group acts as the permanent N-terminal protecting group of the peptide. The carboxylic acid of Ac-D-Tyr-OH is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and then coupled to the free amino group of the resin-bound peptide. nih.gov

The phenolic hydroxyl group of the tyrosine residue often requires protection during SPPS to prevent side reactions. A common protecting group in Fmoc-based SPPS is the tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid during the final cleavage of the peptide from the resin. peptide.comiris-biotech.de

| SPPS Step | Description | Reagents/Conditions for Ac-D-Tyr-OH Incorporation |

| Activation | The carboxyl group of Ac-D-Tyr-OH is activated to facilitate amide bond formation. | Coupling reagents (e.g., HBTU, DIC/HOBt) peptide.com |

| Coupling | The activated Ac-D-Tyr-OH is reacted with the N-terminal amine of the resin-bound peptide. | In a suitable solvent like DMF rsc.org |

| Side-Chain Protection | The phenolic hydroxyl group is protected to prevent side reactions. | Often pre-protected as Ac-D-Tyr(tBu)-OH peptide.com |

Solution-Phase Peptide Synthesis with Ac-D-Tyr-OMe as a Building Block

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. rsc.orgnih.gov In this approach, Ac-D-Tyr-OMe can be used in several ways.

The methyl ester of Ac-D-Tyr-OMe can be saponified to yield Ac-D-Tyr-OH. This acid can then be coupled to the N-terminus of a peptide ester in solution using standard coupling reagents. nih.gov

Alternatively, the N-acetyl group of Ac-D-Tyr-OMe can be removed to generate H-D-Tyr-OMe, which can then be coupled to a protected peptide acid. However, this is less common as the primary utility of Ac-D-Tyr-OMe is often to introduce an N-terminally acetylated D-tyrosine residue.

A notable development in solution-phase synthesis is the use of greener coupling reagents and solvents. For instance, the use of propylphosphonic anhydride (T3P®) in ethyl acetate (B1210297) has been shown to be effective for peptide coupling, offering an alternative to more traditional and potentially more hazardous reagents. rsc.org Such methodologies could be applied to the coupling of Ac-D-Tyr-OH in a solution-phase strategy.

Dipeptide and Oligopeptide Constructs Utilizing Ac-D-Tyr-OMe Scaffolds

N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) serves as a valuable building block in the synthesis of peptides, where the D-configuration of the amino acid can impart specific conformational properties and increased resistance to enzymatic degradation. The synthesis of dipeptides and oligopeptides incorporating this scaffold can be achieved through both chemical and enzymatic methods.

Enzymatic peptide synthesis offers a green chemistry approach, often proceeding with high stereospecificity under mild conditions. Aminopeptidases, for instance, have been utilized for dipeptide synthesis. An aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides, such as alanyl-tyrosine (B12508813) and valyl-tyrosine methyl esters, by using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in a methanol-rich environment. researchgate.net Similarly, carboxypeptidase Y has been used to catalyze the formation of Nα-Formyl-L-tyrosyl-L-alanine from Nα-formyl-L-tyrosine methyl ester and L-alanine, achieving a 40% yield. google.com While these examples use L-tyrosine derivatives, the principles are applicable to D-amino acid esters like Ac-D-Tyr-OMe, leveraging the stereospecificity of the chosen enzyme.

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a cornerstone for constructing longer oligopeptides. rsc.org In SPPS, an amino acid or peptide is anchored to an insoluble polymer resin, and the peptide chain is elongated through sequential coupling and deprotection steps. google.com Standard protocols, often employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups for the α-amino group, allow for the controlled assembly of a desired peptide sequence. google.comgoogle.com Ac-D-Tyr-OMe, with its pre-acetylated N-terminus, can be incorporated into a peptide chain, or its corresponding Fmoc/Boc-protected D-tyrosine precursor can be used during SPPS, followed by acetylation and esterification steps. The choice of coupling reagents (e.g., DIC/Oxyma, HBTU/DIPEA) and deprotection conditions (e.g., piperidine (B6355638) for Fmoc) are critical for efficient synthesis. google.comrsc.org

Below is a table summarizing representative peptide coupling reactions.

| Acyl Donor | Acyl Acceptor | Coupling Method/Catalyst | Product | Yield | Reference |

| Nα-formyl-L-tyrosine methyl ester | L-alanine | Carboxypeptidase Y | Nα-Formyl-L-tyrosyl-L-alanine | 40% | google.com |

| Nα-formyl-L-tyrosine methyl ester | L-alanine-n-propyl ester HCl | α-Chymotrypsin | Nα-Formyl-L-tyrosyl-L-alanine-n-propyl ester | 66% | google.com |

| N-acetyl protected amino acid | Amino acid methyl ester HCl | HBTU / Triethylamine | Dipeptide | 37% | rsc.org |

| Free phenylalanine | Phenylalanine-OMe | Aminopeptidase (SSAP) | Phenylalanyl-phenylalanine methyl ester | >50% | researchgate.net |

Functionalization and Derivatization of Ac-D-Tyr-OMe

The tyrosine residue in Ac-D-Tyr-OMe possesses a reactive phenolic hydroxyl group and an aromatic ring, which are prime targets for chemical modification. These derivatizations are crucial for introducing new functionalities, probes, or structural elements.

Chemical Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine side chain is a versatile handle for chemical functionalization, primarily through O-alkylation and O-acylation reactions.

O-Alkylation: The Williamson ether synthesis is a classic method for alkylating the phenolic hydroxyl. Treating N-acetyl-L-tyrosinate (formed by saponification of the methyl ester) with an alkyl halide like methyl iodide results in the formation of the corresponding O-methyl ether. caltech.edu This reaction proceeds efficiently because the phenoxide ion is a more potent nucleophile than the carboxylate ion. caltech.edu Another method involves the use of diazomethane, which can convert N-acetyl-L-tyrosine methyl ester directly to its O-methyl derivative in approximately 50% yield. caltech.educaltech.edu However, attempting O-methylation on methyl-N-acetyl-L-tyrosinate using sodium methylate and methyl iodide can lead to racemization at the alpha-carbon. caltech.edu

O-Acylation: The direct acylation of the phenolic hydroxyl group can be achieved using acylating agents like acid anhydrides or acyl halides. For instance, selective O-acetylation of L-tyrosine can be accomplished using acetyl chloride in HCl-saturated glacial acetic acid. beilstein-journals.org It has been noted that when attempting Friedel-Crafts acylation on the aromatic ring of N-benzyloxycarbonyl-L-tyrosine methyl ester with acetic anhydride, the major product is often the O-acetylated derivative, highlighting the reactivity of the phenolic hydroxyl group. These methods provide a route to introduce various acyl groups, modifying the properties of the parent compound.

The table below details reaction conditions for the modification of the phenolic hydroxyl group on tyrosine derivatives.

| Starting Material | Reagent(s) | Reaction | Product | Yield | Reference |

| N-acetyl-L-tyrosinate | Methyl iodide, Methanol | O-Methylation | O-methyl-N-acetyl-L-tyrosine | ~60% | caltech.edu |

| N-acetyl-L-tyrosine methyl ester | Diazomethane | O-Methylation | O-methyl-N-acetyl-tyrosine methyl ester | ~50% | caltech.educaltech.edu |

| L-tyrosine | Acetyl chloride, HCl/Acetic Acid | O-Acetylation | O-acetyl-L-tyrosine hydrochloride | - | beilstein-journals.org |

| N-Cbz-L-tyrosine methyl ester | Acetic anhydride, H₂SO₄ | O-Acetylation | O-acetyl-N-Cbz-L-tyrosine methyl ester | >90% (as side product) |

Modifications Enhancing Reactivity or Specificity in Research Applications

To achieve site-selective modifications, particularly on the aromatic ring, strategies involving directing groups have been developed. These groups guide a catalyst to a specific C-H bond, enabling functionalization that would otherwise be unselective. For example, the phenolic hydroxyl group of a tyrosine residue can be converted to a 2-pyridyl ether (OPyr). nih.gov This ether then acts as a directing group in palladium-catalyzed C-H acylation reactions, guiding the functionalization to the ortho position of the aromatic ring. nih.govnih.gov This strategy allows for the late-stage modification of tyrosine-containing peptides with high precision. nih.gov Similarly, rhodium catalysts have been employed for the annulation of vinylated tyrosines with alkynes, expanding the toolkit for creating complex, unnatural tyrosine derivatives within peptides. nih.gov

Another critical area of modification is the introduction of fluorescent labels for detection and analysis, such as in high-performance liquid chromatography (HPLC). nih.govjafs.com.pl Pre-column derivatization involves reacting the amino acid with a fluorogenic reagent before chromatographic separation. Reagents like o-phthaldialdehyde (OPA), often used with a thiol like 3-mercaptopropionic acid (MPA), react with primary amino groups to form highly fluorescent isoindole derivatives. nih.gov While Ac-D-Tyr-OMe has its primary amino group blocked, this technique is highly relevant for the analysis of peptides containing Ac-D-Tyr-OMe after hydrolysis or for related tyrosine derivatives with a free amino group. The resulting fluorescent adducts allow for highly sensitive detection. thermofisher.com

| Modification Strategy | Catalyst/Reagent | Functional Group Targeted | Application | Reference |

| Directing Group-Assisted C-H Acylation | Pd(OAc)₂, 2-pyridyl ether (OPyr) | Ortho C-H of aromatic ring | Site-selective peptide modification | nih.govnih.gov |

| Annulation | Rh(III) catalyst | Vinylated tyrosine | Synthesis of oxepine-mounted unnatural tyrosines | nih.gov |

| Fluorescent Labeling | o-Phthaldialdehyde (OPA) / Thiol | Primary amino group | HPLC detection and quantification | nih.govjafs.com.pl |

Dearomatization-Rearomatization Strategies for Tyrosine Modification

A powerful strategy for the selective functionalization of the tyrosine ring involves a dearomatization-rearomatization sequence. This method provides access to modified tyrosine residues that are difficult to obtain through conventional electrophilic aromatic substitution. sci-hub.senih.gov The process is initiated by the oxidation of the phenol (B47542) ring of a tyrosine derivative, such as Ac-Tyr-OMe, using an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). This generates a highly electrophilic cyclohexadienone intermediate in situ. sci-hub.senih.gov

This intermediate can then be trapped by a variety of nucleophiles in a rearomatization step. When arylhydrazines are used as the nucleophile, the reaction yields azobenzene-functionalized tyrosine derivatives. sci-hub.senih.gov This method has been optimized using Ac-Tyr-OMe as a model substrate, affording the azobenzene (B91143) product in good yield. sci-hub.se This modification is of significant interest for creating photoresponsive peptides and for applications in photopharmacology. nih.gov

Alternatively, the cyclohexadienone intermediate can undergo a Michael addition with thiol-containing compounds. nih.govrsc.org This thiol-addition reaction provides a pathway to conjugate peptides and proteins through the tyrosine residue, enriching the toolbox for chemical biology and medicinal chemistry. nih.gov

The table below summarizes the yields for this two-step, one-pot modification strategy using Ac-Tyr-OMe and Ac-Tyr-NH₂ as model substrates.

| Substrate | Oxidant | Nucleophile | Product | Yield | Reference |

| Ac-Tyr-OMe (1a) | PhI(OAc)₂ | Phenyl hydrazine (B178648) (2a) | Azobenzene derivative (3a) | 66% | sci-hub.se |

| Ac-Tyr-OMe (1a) | PhI(OAc)₂ | 4-Fluorophenyl hydrazine | 4-Fluoroazobenzene derivative | 70% | sci-hub.se |

| Ac-Tyr-OMe (1a) | PhI(OAc)₂ | 4-Bromophenyl hydrazine | 4-Bromoazobenzene derivative | 65% | sci-hub.se |

| Ac-Tyr-NH₂ (1a) | PhI(OAc)₂ | 2-Phenylethanethiol (2a) | Thioether derivative (3a) | 60% | rsc.org |

| Ac-Tyr-NH₂ (1a) | PhI(OAc)₂ | 3-Mercaptopropionic acid | Thioether derivative | 52% | rsc.org |

Molecular and Supramolecular Interactions of N Acetyl D Tyrosine Methyl Ester

Intermolecular Interactions of Ac-D-Tyr-OMe and its Derivatives

The specific chemical functionalities of Ac-D-Tyr-OMe—the aromatic ring, the amide linkage, and the ester group—dictate the types and strengths of its intermolecular interactions. These non-covalent forces are crucial in determining its aggregation behavior, solubility, and interactions with other molecules.

Aromatic π–π Stacking Interactions in Molecular Systems

The planar aromatic ring of the tyrosine side chain in Ac-D-Tyr-OMe is capable of engaging in π–π stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, are significant in the self-assembly of aromatic molecules. rsc.orgmdpi.com In the solid state, coumarin (B35378) derivatives, which also possess fused aromatic rings, associate through parallel displaced π-stacking. researchgate.net The strength and geometry of these interactions can be influenced by the presence of other functional groups and the surrounding environment. rsc.org For instance, in supramolecular polymers, the interplay between π–π stacking of aromatic cores and hydrogen bonding between amide groups can lead to cooperative polymerization. rsc.org The aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan are frequently involved in such interactions within proteins and other biological structures. cambridgemedchemconsulting.comresearchgate.net

Hydrogen Bonding Networks Involving the Acetyl and Methyl Ester Moieties

The acetyl and methyl ester groups of Ac-D-Tyr-OMe, along with the phenolic hydroxyl group of the tyrosine residue, are key participants in hydrogen bonding. The crystal structure of the related compound, N-acetyl-L-tyrosine methyl ester monohydrate, reveals an extensive network of O-H···O and N-H···O hydrogen bonds. nih.gov In this network, the water molecule plays a critical role, acting as both a hydrogen bond donor and acceptor, linking the molecules into layers. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the acetyl and ester groups, as well as the oxygen of the phenolic hydroxyl group, can act as acceptors. These hydrogen bonds are fundamental to the molecular packing in the crystalline state and are also influential in solution, affecting solubility and interactions with other polar molecules. nih.govbeilstein-journals.org

Cation-Aryl Interactions within Simulated Biological Environments

The electron-rich π-system of the tyrosine aromatic ring in Ac-D-Tyr-OMe can interact favorably with cations through cation-π interactions. beilstein-journals.orgnyu.edu This non-covalent interaction is a significant force in biological recognition, often observed in proteins that bind cationic ligands. researchgate.netnyu.edu The amino acids tryptophan, tyrosine, and phenylalanine are all capable of participating in cation-π interactions, with tryptophan generally forming the strongest interactions. cambridgemedchemconsulting.comnih.gov In simulated biological environments, the interaction between a cation and the aromatic ring is influenced by the solvent and the presence of other functional groups. cambridgemedchemconsulting.com Theoretical studies have shown that cation-π interactions can be competitive with salt bridges, particularly in less polar environments, due to the smaller desolvation penalty for the aromatic ring compared to an ion. cambridgemedchemconsulting.com

Hydrophobic Interactions and Desolvation Effects in Binding

The aromatic side chain of Ac-D-Tyr-OMe contributes to its hydrophobic character, leading to hydrophobic interactions in aqueous environments. wou.edu These interactions are a primary driving force for the folding of proteins and the binding of molecules to biological receptors. nih.govnih.gov When a molecule like Ac-D-Tyr-OMe binds to a protein or enters a membrane, the displacement of ordered water molecules from the interacting surfaces (a desolvation effect) results in a favorable increase in entropy. cambridgemedchemconsulting.comnih.gov The balance between the energetic cost of desolvating polar groups and the gain from hydrophobic interactions is a critical determinant of binding affinity. cambridgemedchemconsulting.com The aromatic nature of the tyrosine side chain, combined with its other functional groups, gives Ac-D-Tyr-OMe an amphipathic character, influencing its partitioning between aqueous and nonpolar environments. mdpi.com

Influence on Membrane Microenvironments

Aromatic amino acid derivatives can significantly perturb the structure and dynamics of lipid membranes, which is relevant for understanding the interactions of proteins and small molecules with cell surfaces.

Effects of Aromatic Amino Acid Methyl Esters on Lipid Acyl Chain Packing

Studies using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that aromatic amino acid methyl esters can influence the packing of lipid acyl chains in model membranes. researchgate.netresearchgate.netrsc.org Specifically, the presence of these molecules in 2-oleoyl-1-pamlitoyl-sn-glyecro-3-phosphocholine (POPC) bilayers leads to red-shifts in the vibrational bands of the lipid's C=C and =C-H groups. researchgate.netresearchgate.net Quantum mechanical calculations suggest that this effect is not due to a direct interaction with the double bond but rather a conformational change in the acyl chains, causing them to pack more closely. researchgate.netresearchgate.net This enhanced packing is driven by increased dispersion forces between adjacent acyl chains. researchgate.netresearchgate.net The ability of aromatic amino acid methyl esters to modulate lipid packing highlights their potential to influence membrane-associated processes like fusion and protein binding. researchgate.netrsc.org

Modulation of Membrane Fluidity and Structure

Currently, there is a notable lack of specific research in peer-reviewed literature detailing the direct effects of N-Acetyl-D-Tyrosine Methyl Ester (AC-D-TYR-OME) on the fluidity and structure of biological membranes.

However, the fundamental properties of related molecules provide a basis for potential interactions. Aromatic amino acids like tyrosine are frequently found in the membrane-binding regions of proteins. core.ac.uk The interaction of amino acid derivatives with lipid bilayers is influenced by factors such as their charge, hydrophobicity, and ability to form hydrogen bonds. nih.gov Studies on other amino acid derivatives have shown they can alter membrane properties. For instance, L-phenylalanine has been reported to increase the fluidity and permeability of lipid membranes. researchgate.net The N-acetylation and methylation of D-tyrosine to form AC-D-TYR-OME result in an amphiphilic molecule with a non-polar aromatic ring and polar acetyl and ester groups. Such amphiphilicity could facilitate its partitioning into the lipid-water interfacial region of a membrane, where it could potentially interact with lipid headgroups and acyl chains. nih.govnih.gov N-terminal acetylation, in the context of peptides, has been shown to increase the helicity of the N-terminus, which can enhance anchoring to the membrane and increase binding affinity. researchgate.net While these principles are established, without direct experimental data on AC-D-TYR-OME, its specific impact on membrane organization, including fluidity, bilayer thickness, and the formation of lipid domains, remains speculative.

Molecular Recognition Phenomena

Role of Tyrosine Residues, including D-forms, in Protein-Ligand Interactions

Tyrosine residues are crucial in molecular recognition and signaling processes, largely due to the unique properties of their phenolic side chain. dergipark.org.trnih.gov This side chain can participate in hydrogen bonding, hydrophobic interactions, and cation-π interactions, making it a versatile component of protein binding sites. medchemexpress.com Phosphorylation of the hydroxyl group on tyrosine by protein kinases is a key post-translational modification that modulates protein activity and facilitates signaling cascades. dergipark.org.trnih.gov

While L-amino acids are the canonical building blocks of proteins, the incorporation of D-amino acids (D-AAs), including D-tyrosine, has significant implications for molecular recognition and biological activity. researchgate.netmdpi.com The presence of a D-AA can be critical for receptor recognition; for example, the opioid peptide dermorphin (B549996) requires a D-alanine to bind to its receptor and exhibit biological activity. mdpi.com In protein-ligand interactions, the stereochemistry at the alpha-carbon dictates the three-dimensional arrangement of the side chain, carboxyl, and amino groups. This specific orientation is fundamental for achieving the precise geometric and chemical complementarity required for selective binding within a protein's active site. oup.com

X-ray crystallography studies have provided atomic-level detail on how D-amino acids are recognized. For example, when D-tyrosine binds to the enzyme carboxypeptidase A, its carboxylate group forms a salt link with an arginine residue (Arg-145) and its α-amino group interacts with a glutamate (B1630785) residue (Glu-270) in the binding pocket. academie-sciences.fr This demonstrates that specific, high-affinity interactions are possible for D-isomers, contingent on the architecture of the binding site. The inclusion of D-tyrosine and other D-AAs is a strategy used in peptide-based drug design to increase resistance to proteolysis by enzymes that are stereospecific for L-amino acids, thereby enhancing the peptide's in vivo half-life. researchgate.net

Specificity and Affinity in Binding Pockets

The specificity and affinity of a ligand for a protein binding pocket are governed by a complex interplay of intermolecular forces. Stereoselectivity, the ability to distinguish between stereoisomers like D- and L-tyrosine, is a hallmark of biological recognition systems. oup.com This discrimination arises from the requirement for a minimum of three interaction points between the chiral ligand and the receptor to establish a unique spatial arrangement. oup.com

The binding of D-tyrosine to the enzyme tyrosyl-tRNA synthetase (TyrRS) from Bacillus stearothermophilus provides a well-studied example of stereochemical specificity. While TyrRS is highly specific for its natural substrate, L-tyrosine, it can also bind and activate D-tyrosine, albeit with significantly different kinetics. The enzyme binds D-tyrosine with an 8.5-fold lower affinity compared to L-tyrosine. This reduced affinity indicates a less optimal fit within the binding pocket. Despite the lower affinity, the fact that binding occurs suggests the D-tyrosine side chain orients itself in a manner similar to L-tyrosine, allowing at least one of its carboxylate oxygens to be correctly positioned for the enzymatic reaction.

Computational studies and molecular dynamics simulations are used to dissect the energetic contributions to binding affinity and specificity. These methods can calculate the binding free energy differences between ligands, providing a stringent test of the physical models used to describe protein-ligand interactions. For TyrRS, simulations have been used to compare the binding of L-tyrosine and D-tyrosine to both the wild-type enzyme and various mutants, helping to elucidate the structural basis for its specificity.

Comparative Analysis of D-Tyrosine vs. L-Tyrosine Recognition

The comparison between D- and L-tyrosine recognition by enzymes reveals the high degree of stereochemical precision in biological systems. Enzymes have evolved to preferentially bind and process L-amino acids, the building blocks of ribosomal protein synthesis. nih.govresearchgate.net

In the case of B. stearothermophilus tyrosyl-tRNA synthetase, the discrimination against D-tyrosine is substantial but not absolute. The key differences in the activation of the two isomers are summarized in the table below.

| Parameter | L-Tyrosine | D-Tyrosine | Fold Difference |

| Dissociation Constant (Kd) | 12 µM | 102 µM | 8.5-fold lower affinity for D-Tyr |

| Activation Rate Constant (k3) | 38 s-1 | 13 s-1 | 3-fold slower for D-Tyr |

| Specificity Constant (k3/Kd) | 3.17 µM-1s-1 | 0.13 µM-1s-1 | 24-fold lower for D-Tyr |

| Data derived from the activation of tyrosine by Bacillus stearothermophilus tyrosyl-tRNA synthetase. |

Interestingly, the interaction of subsequent molecules can also be affected by the initial stereoisomer. For TyrRS, pyrophosphate binds to the enzyme-D-Tyr-adenylate intermediate with a 14-fold higher affinity than it does to the corresponding L-Tyr intermediate. This suggests that the binding of D-tyrosine induces a distinct conformational change in the enzyme compared to L-tyrosine. nih.gov

In another example, studies of carboxypeptidase A show that both D- and L-amino acids can bind in the active site pocket, but their binding modes can lead to different subsequent events, such as the displacement of a metal-bound water molecule. academie-sciences.fr These comparative analyses underscore that the chirality of the amino acid is a critical determinant of the geometry and energetics of protein-ligand interactions.

Enzymatic and Biochemical Investigations Involving N Acetyl D Tyrosine Methyl Ester

Substrate Specificity and Enzyme Kinetics

The interaction of Ac-D-Tyr-OMe with various enzymes has been a subject of detailed investigation, providing insights into enzyme specificity, reaction mechanisms, and potential inhibitory activities.

Interaction of Ac-D-Tyr-OMe with Tyrosine-Modifying Enzymes

The structural modifications in Ac-D-Tyr-OMe influence its recognition and processing by enzymes that typically act on L-tyrosine or its derivatives.

Tyrosinase: N-acetylated tyrosine derivatives can serve as substrates for tyrosinase. escholarship.orgnih.gov Tyrosinase catalyzes the hydroxylation of N-acetyl-L-tyrosine to N-acetyl-L-DOPA, which is then oxidized to N-acetyl-dopaquinone. nih.gov However, the acetylated amino group prevents the subsequent cyclization reaction that would normally lead to leukodopachrome formation. nih.govresearchgate.net This property makes N-acetyl-tyrosine derivatives useful for isolating and studying the initial catalytic steps of tyrosinase. escholarship.org

Tyrosine Transaminase: This enzyme catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate, the rate-limiting step in tyrosine degradation. qmul.ac.uknih.gov While specific studies on Ac-D-Tyr-OMe with this enzyme are limited, research on related compounds suggests that modifications to the amino and carboxyl groups can significantly impact substrate binding and catalytic efficiency.

Arylalkylamine N-acyltransferase Like 2 (AANATL2): Studies on Drosophila melanogaster AANATL2, an enzyme involved in the N-acylation of biogenic amines, have shown that it does not utilize tyrosine methyl ester as a substrate. nih.gov Furthermore, tyrosine methyl ester did not inhibit the AANATL2-catalyzed formation of N-acetyltyramine, suggesting it does not bind or binds very weakly to the enzyme. nih.gov This lack of interaction is likely due to steric effects caused by the modification at the α-position of the arylalkylamine. nih.gov

D-amino acid oxidase and D-tyr-tRNA(Tyr) deacylase (DTD): These enzymes are involved in the metabolism and proofreading of D-amino acids to maintain the fidelity of protein synthesis. While direct studies with Ac-D-Tyr-OMe are not extensively documented, the presence of the D-isomer of tyrosine suggests potential interactions with these enzymatic systems, which are crucial for preventing the incorporation of D-amino acids into proteins. frontiersin.org

Role in Enzymatic Peptide Synthesis and Analog Formation

Ac-D-Tyr-OMe and its L-isomer are valuable tools in the enzymatic synthesis of peptides and the creation of peptide analogs, offering advantages in terms of stability and yield.

Protease-Catalyzed Synthesis: Enzymes like chymotrypsin (B1334515) and papain can be used to catalyze the formation of peptide bonds. acs.orgresearchgate.net In these reactions, amino acid esters serve as acyl donors. For instance, α-chymotrypsin has been used to synthesize hydrophobic peptides, such as Leu-enkephalin derivatives, from N-acetyl phenylalanine methyl ester and a nucleophile. researchgate.net The use of biphasic systems, where the enzyme and hydrophilic nucleophile are in an aqueous phase and the hydrophobic acyl donor is in an organic phase, can lead to high synthetic yields (up to 95%). researchgate.net

Peroxidase-Catalyzed Polymerization: Peroxidases can catalyze the oxidative polymerization of tyrosine derivatives. acs.org N-acetyltyrosine can be polymerized by peroxidase to form a water-soluble polymer. acs.org This demonstrates an alternative enzymatic route to creating tyrosine-containing polymers with different structures compared to those produced by proteases. acs.org

Formation of Analogs: The incorporation of Ac-D-Tyr-OMe into peptides is a strategy to create analogs with enhanced stability against degradation by proteases, which are often specific for L-amino acids. This is a common strategy in the development of therapeutic peptides. chemimpex.com

Investigations into Potential Enzymatic Inhibition Mechanisms

The structural features of Ac-D-Tyr-OMe and related compounds have been explored for their potential to inhibit various enzymes. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. wikipedia.org Inhibition can be reversible or irreversible and can occur through competitive, non-competitive, or uncompetitive mechanisms. wikipedia.orgscbt.com

Chymotrypsin Inhibition: While N-acetyl-L-tyrosine ethyl ester is a well-known substrate for chymotrypsin, derivatives can act as inhibitors. cdnsciencepub.com For example, dipeptides containing the sterically constrained amino acid (E)-2,3-methanophenylalanine were found to competitively inhibit the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tyrosine ethyl ester. nih.gov The most potent of these dipeptides had an inhibition constant (Ki) of 0.16 mM. nih.gov This suggests that molecules with structural similarity to the substrate can block the active site.

Tyrosinase Inhibition: Benzaldehyde and its analogues have been shown to inhibit the tyrosinase-catalyzed oxidation of L-DOPA. escholarship.org The proposed mechanism involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group on the enzyme. escholarship.org

Tyrosine Hydrolase Inhibition: Tyrosine hydrolase is the rate-limiting enzyme in the synthesis of catecholamines. scbt.com Inhibitors of this enzyme can act by binding to the active site or allosteric sites. scbt.com While specific data on Ac-D-Tyr-OMe is scarce, related compounds like α-Methyl-D,L-p-tyrosine act as inhibitors. scbt.com

Oxidative Stress and Radical Chemistry

Ac-D-Tyr-OMe is also a relevant compound for studying the effects of oxidative stress and the chemistry of radical species, particularly those involving the tyrosine residue. Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. mdpi.com

Reaction Kinetics of Ac-D-Tyr-OMe with Aliphatic Peroxyl Radicals

The reaction of amino acids with peroxyl radicals is a key process in lipid peroxidation and protein damage.

Rate Coefficients: The absolute second-order rate coefficient for the reaction of Ac-Tyr-OMe with a triethylamine-derived aliphatic peroxyl radical (TEAOO•) was determined to be 1.4 × 10⁴ M⁻¹s⁻¹. nih.gov This reaction was faster than those with N-acetyl-tryptophan-methyl ester and N-acetyl-methionine-methyl ester by factors of 4 and 6, respectively. nih.gov

Reaction Mechanism: Density functional theory (DFT) calculations indicate that the reaction with Ac-Tyr-OMe proceeds via a hydrogen atom transfer (HAT) from the phenolic OH group, which is the kinetically preferred pathway. nih.gov This pathway is suppressed if the phenolic OH group is involved in hydrogen bonding with an amine. nih.gov In an alkaline environment where the phenolic OH is deprotonated, the reaction is predicted to occur at the Cβ position through a proton-coupled electron transfer (PCET) mechanism. nih.gov

Tyrosyl Hydroperoxide Formation and its Mechanistic Elucidation

The reaction of tyrosyl radicals with superoxide (B77818) (O₂•⁻) is a significant pathway in oxidative protein damage, leading to the formation of tyrosyl hydroperoxides. nih.govnih.gov

Requirement of a Free Amino Group: Studies have shown that the formation of stable hydroperoxides from tyrosine and tyramine (B21549) requires a free amino group. nih.gov N-acetyltyrosine and p-hydroxyphenylacetic acid did not form stable hydroperoxides, suggesting that in the absence of a free amino group, the reaction with superoxide primarily results in the restitution of the parent compound. nih.gov This implies that Ac-D-Tyr-OMe, with its acetylated amino group, would not be expected to form stable hydroperoxides through this mechanism.

Mechanistic Insights: The proposed mechanism for hydroperoxide formation involves the initial addition of superoxide to the phenoxyl radical. nih.govnih.gov The resulting intermediate can either release oxygen to regenerate the parent compound or be converted into a hydroperoxide. nih.gov The presence of an amino group is thought to favor hydroperoxide formation through a Michael addition to the tyrosyl ring. nih.gov Theoretical and experimental studies have also highlighted the role of H-bond donors in enhancing tyrosyl hydroperoxide formation, suggesting that H-bonding can facilitate the addition of superoxide to the tyrosyl radical. nih.govnih.gov

Contributions to Oxidative Modification of Biomolecules

The susceptibility of the tyrosine side chain to oxidation makes its derivatives, including Ac-D-Tyr-OMe, useful substrates for studying oxidative modification of biomolecules. researchgate.net Oxidative stress, mediated by reactive oxygen species (ROS), can lead to various modifications of amino acid residues in proteins, with tyrosine being a notable target. researchgate.net

Research has shown that N-acetyl amino acid methyl esters can be oxidized in the presence of catalysts like iron(II) complexes and hydrogen peroxide. researchgate.net For instance, the oxidation of a protected phenylalanine derivative (N-AcPheOMe) can yield the corresponding tyrosine derivative (N-AcTyrOMe). researchgate.net This highlights the potential for studying the conversion and modification of aromatic amino acids under oxidative conditions. The study of such reactions provides insights into the molecular mechanisms of protein oxidation, which is implicated in both normal physiological processes and the pathology of various diseases. researchgate.net

| Substrate | Oxidizing System | Product | Significance |

| N-AcPheOMe | Iron(II) complex, H₂O₂ | N-AcTyrOMe | Models oxidative conversion of phenylalanine to tyrosine. researchgate.net |

| N-acetyl-L-tyrosine | Tyrosinase | N-acetyl-L-DOPA / N-acetyl-dopaquinone | Demonstrates enzymatic oxidation of the tyrosine side chain. nih.gov |

Cellular and Microbial Pathway Studies

The presence of D-amino acids in peptides and proteins is a significant area of research, and Ac-D-Tyr-OMe serves as a tool for these investigations. While proteins are predominantly composed of L-amino acids, D-amino acids are found in various organisms, particularly in the cell walls of bacteria. researchgate.net The incorporation of D-amino acids can confer unique structural and functional properties, such as resistance to proteolysis.

Recent studies have focused on developing methods for the ribosomal incorporation of non-standard amino acids, including D-amino acids, into peptides. nih.gov For example, specialized tRNA molecules have been engineered to incorporate N-acetyl-D-tyrosine at the N-terminus of peptides, a process that can be enhanced by the elongation factor EF-P. nih.gov These techniques allow for the synthesis of peptides with specific D-amino acid modifications, enabling detailed studies of their structure and function.

| Study Area | Key Findings | Reference |

| Ribosomal Incorporation | Engineered tRNA can incorporate Ac-D-Tyr at the N-terminus of peptides. | nih.gov |

| Peptide Synthesis | Ac-D-Tyr-OMe is used as a building block in the synthesis of peptides to enhance stability. | chemimpex.com |

| Bacterial Cell Wall | D-amino acids are key components of peptidoglycan in bacterial cell walls. | researchgate.net |

Bacterial biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov The formation and disassembly of biofilms are critical for bacterial survival and virulence. D-amino acids, including D-tyrosine, have been shown to play a regulatory role in these processes. nih.govresearchgate.net

Studies have demonstrated that D-tyrosine can inhibit biofilm formation and trigger the disassembly of existing biofilms in various bacterial species, including Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.govresearchgate.net The proposed mechanism involves the interference with proteins in the biofilm matrix. researchgate.net D-tyrosine has been observed to reduce the attachment of bacterial cells to surfaces, a crucial initial step in biofilm formation. nih.govscience.gov Furthermore, it can affect the production of EPS components, such as extracellular proteins and exopolysaccharides, in a species-specific manner. nih.gov For instance, in P. aeruginosa, D-tyrosine decreased extracellular protein levels, while in B. subtilis, it led to an increase. nih.gov

| Bacterium | Effect of D-Tyrosine | Molecular Impact |

| Staphylococcus epidermidis | Inhibition of biofilm formation. researchgate.net | Prevents localization of adhesion proteins at the cell wall. researchgate.net |

| Pseudomonas aeruginosa | Inhibition of biofilm formation, reduced cell attachment. nih.gov | Decreased extracellular protein, altered exopolysaccharide production. nih.gov |

| Bacillus subtilis | Inhibition of biofilm formation, reduced cell attachment. nih.gov | Increased extracellular protein, no impact on exopolysaccharides. nih.gov |

D-amino acids and their derivatives can modulate various cellular pathways in bacteria beyond biofilm formation. These molecules can influence gene expression and metabolic processes. rsc.org For example, the metabolism of aromatic amino acids, including tyrosine, is a key pathway that can be influenced by yeast and bacteria, leading to the production of various bioactive compounds. mdpi.com

In some bacteria, D-amino acids are incorporated into the peptidoglycan of the cell wall, a process that is essential for bacterial structure and survival. researchgate.net This incorporation is a specific metabolic feature of bacteria and is a target for the development of diagnostic and therapeutic agents. researchgate.net The study of how D-tyrosine derivatives like Ac-D-Tyr-OMe interact with and are metabolized by bacteria can provide valuable insights into these unique pathways.

Post-Translational Modification Mimicry

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes. rsc.orgnih.gov The hydroxyl group of tyrosine is a key site for phosphorylation. Studying the effects of phosphorylation often requires the use of stable mimics of phosphorylated amino acids, as the native phosphoester bond can be labile. rsc.orgiris-biotech.de

While Ac-D-Tyr-OMe itself is not a direct mimic of phosphotyrosine, its structural backbone is relevant to the synthesis of such mimics. The development of hydrolysis-stable analogs, such as those where the phosphate-oxygen bridge is replaced by a carbon bridge (phosphonates), is an important area of chemical biology. rsc.orgiris-biotech.de These mimics allow for the investigation of protein-protein interactions and signaling pathways that are dependent on tyrosine phosphorylation without the complication of dephosphorylation by cellular phosphatases. iris-biotech.de Although aspartate and glutamate (B1630785) are sometimes used to mimic the negative charge of a phosphate (B84403) group, they often fail to replicate the specific functions of phosphotyrosine due to differences in size, geometry, and charge. nih.gov

| Mimic Strategy | Description | Advantage |

| Phosphonates | The phosphate-oxygen bridge is replaced by a methylene (B1212753) bridge (C-P bond). rsc.org | Resistant to hydrolysis by phosphatases. rsc.orgiris-biotech.de |

| Aspartate/Glutamate Substitution | Use of acidic residues to mimic the negative charge of the phosphate group. nih.gov | Genetically encodable. |

Computational and Theoretical Studies of N Acetyl D Tyrosine Methyl Ester

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to study the electronic structure and energetics of molecules with high accuracy. These calculations are fundamental for understanding chemical bonding, conformational stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. frontiersin.org It is effective for studying the structure and reactivity of amino acid derivatives. beilstein-journals.org DFT calculations are used to determine optimized molecular geometries and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pensoft.netresearchgate.net

The energies of these orbitals are crucial for deriving global reactivity descriptors that predict a molecule's chemical behavior. frontiersin.orgscirp.org The HOMO-LUMO energy gap (ΔE), for instance, is an indicator of molecular stability; a larger gap generally corresponds to lower chemical reactivity. pensoft.netnih.gov Other key descriptors include ionization potential, electron affinity, chemical potential, hardness, softness, and the electrophilicity index, which can quantify the molecule's tendency to accept or donate electrons. pensoft.netscirp.org For example, the electrophilicity index provides a measure of a molecule's nucleophilic character. pensoft.net Furthermore, analysis of the Fukui function, another DFT-derived quantity, can pinpoint the specific atoms within a molecule that are most susceptible to either electrophilic or nucleophilic attack. frontiersin.orgusk.ac.id In studies of L-Tyrosine, such analyses have indicated that the C4 and C6 atoms of the aromatic ring are significant reactive sites. usk.ac.id

Table 1: Conceptual DFT Global Reactivity Descriptors This table outlines key descriptors derived from DFT calculations used to predict chemical reactivity.

| Descriptor | Symbol | Formula | Interpretation |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential | µ | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. A negative value indicates stability. pensoft.net |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate lower reactivity. pensoft.net |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index | ω | ω = µ² / (2η) | Measures the propensity of a species to accept electrons. |

Note: The formulas provided are based on Koopmans' theorem, which provides an approximation.

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), provide a highly accurate means of studying molecular conformations. beilstein-journals.orgbeilstein-journals.org These methods are often used to perform comprehensive conformational analyses and to serve as a benchmark for results obtained from DFT calculations. beilstein-journals.orgresearchgate.net The process involves a systematic exploration of the molecule's potential energy surface to locate all stable conformers, which represent local minima on this surface. researchgate.netresearchgate.net

For dipeptide analogues similar to Ac-D-Tyr-OMe, such as N-acetyl-tyrosyl-N-methylamide, computational studies have identified a large number of stable conformations by systematically rotating the key dihedral angles. researchgate.netresearchgate.net By calculating the relative energies of these conformers, their statistical populations at a given temperature can be predicted. researchgate.net It has been noted that different computational methods, such as DFT and MP2, can sometimes yield significant differences in these relative energies. researchgate.net These theoretical investigations provide deep insights into the intrinsic factors governing the molecule's preferred three-dimensional shape, including the roles of intramolecular hydrogen bonding and steric hindrance. beilstein-journals.orgbeilstein-journals.org

The phenolic side chain of tyrosine can undergo oxidation to form a tyrosyl radical, a species that plays a vital role as an intermediate in various biochemical reactions. nih.gov Computational chemistry is essential for characterizing the electronic properties of this radical. acs.org Theoretical analyses focus on calculating the distribution of spin and charge densities to understand the radical's structure, stability, and reactivity.

Spin density refers to the spatial distribution of the unpaired electron. Its calculation is critical as it can be directly related to experimentally measured hyperfine coupling constants obtained from Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org Theoretical calculations of these constants for tyrosyl radical analogues have shown strong agreement with experimental values, thereby validating the computational models. acs.org The g-values derived from EPR spectra are also sensitive to the radical's local environment, such as hydrogen bonding to the phenoxyl oxygen, and can be interpreted with the aid of computational models. nih.govnih.gov These studies are fundamental for understanding how the protein environment modulates the properties and reactivity of tyrosyl radicals. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations provide a "computational microscope" to observe molecular motions and interactions in a simulated environment, such as in solution.

MD simulations are a powerful technique for exploring the conformational landscape and flexibility of peptides. nih.govbiorxiv.org By simulating the movements of atoms over time according to the principles of classical mechanics, MD provides a dynamic view of how a molecule like Ac-D-Tyr-OMe and its associated peptides behave in solution. ugent.bemdpi.com This approach allows for the characterization of the full range of conformations that a molecule can adopt.

A key metric used to analyze this flexibility is the root-mean-square deviation (RMSD), which measures the average displacement of atoms relative to a reference structure over the course of the simulation. nih.gov Such analyses have shown that peptides can possess considerable flexibility, which is often crucial for their biological activity, and that this flexibility can be altered upon binding to a target molecule. nih.govnih.gov Studies on N-acetylated amino acids and dipeptides have used MD to understand how environmental factors, such as the solvent, influence the conformational equilibrium. beilstein-journals.orgresearchgate.net By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the pathways for transitioning between them. biorxiv.orgmdpi.com

MD simulations are instrumental in elucidating the interactions between peptides and biological structures like proteins and cell membranes. acs.orgnih.gov These simulations can model the entire process of a peptide binding to a protein's active site or adsorbing onto and inserting into a lipid bilayer. nih.govelifesciences.org

These computational experiments provide atomic-level details of the non-covalent forces that drive these interactions, including hydrogen bonds, electrostatic forces, and specific interactions involving aromatic side chains, such as cation-π interactions. nih.govelifesciences.orgpeerj.com For tyrosine-containing peptides, the aromatic ring is often a key contributor to binding affinity. unipa.it Advanced simulation techniques can be used to calculate the potential of mean force (PMF), which describes the free energy profile of a peptide as it moves, for example, from the aqueous phase into a membrane. nih.gov In the context of drug design, MD simulations are used to predict the binding affinity of a ligand to its protein target and to understand how the flexibility of both partners contributes to the binding event. acs.orgnih.govtandfonline.com

Table 2: Common Non-covalent Interactions Studied in MD Simulations This table lists the types of interactions that are typically analyzed in MD simulations of peptide-protein or peptide-membrane systems. peerj.com

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues that are in close proximity. |

| Van der Waals (VdW) | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Cation-π | A non-covalent interaction between a cation and the face of an electron-rich π system, such as the aromatic ring of tyrosine. |

| π–π Stacking | Attractive interactions between the aromatic rings of two different residues. |

| Electrostatic | Long-range attractive or repulsive forces between charged or polar groups. |

Estimation of Transfer Free Energies and Interaction Strengths

Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are powerful tools for estimating solvation free energies. acs.orgnih.govnih.gov These methods calculate the free energy of transferring a compound from a gas phase to a solution, allowing for direct comparison with experimental data where available. acs.org For instance, the MM/PBSA approach decomposes the solvation free energy into polar and nonpolar contributions, where the polar part is calculated using the Poisson-Boltzmann equation and the nonpolar part is estimated from the solvent-accessible surface area (SASA). nih.gov

Studies on amino acid analogs provide insight into the expected behavior of Ac-D-Tyr-OMe. The transfer free energy of amino acid side chains from bulk water into a model biomolecular condensate has been calculated, revealing significant variations among different residues. biorxiv.org For aromatic amino acids, solvation free energy data predicts that phenylalanine would have a more favorable contribution to phase separation than tyrosine due to its less favorable solvation. biorxiv.org However, experimental findings often show that tyrosine is more strongly favored over phenylalanine in promoting biomolecular phase separation. biorxiv.org This discrepancy highlights the importance of the specific environment; the high level of hydration within dense biological phases and the ability of tyrosine's hydroxyl group to form hydrogen bonds are key factors. elifesciences.org

The interaction strength of Ac-D-Tyr-OMe with its environment is dictated by a combination of forces, including van der Waals interactions, electrostatics, and hydrogen bonding. Theoretical and spectroscopic studies on phenylalanine and tyrosine methyl esters show that their conformational behavior is governed by an interplay between steric and hyperconjugative interactions. usp.br In solvents like dimethylsulfoxide (DMSO), strong interactions between the solvent and the hydroxyl group of the tyrosine ring can significantly alter its photophysical properties compared to derivatives where the hydroxyl group is blocked. researchgate.net The quenching of the phenol (B47542) chromophore's fluorescence by the acetyl or amide groups is dependent on both the solvent's polarity and its capacity for hydrogen bonding. researchgate.netbioone.org

The difference in transfer free energy (ΔΔG_Transfer) between tyrosine- and phenylalanine-containing peptides when moved from water to various solvents has been computationally explored. These studies show that the relative interaction strength is highly dependent on the dielectric constant of the environment. elifesciences.org In non-polar solvents like cyclohexane (B81311), the transfer is much more favorable for phenylalanine, consistent with hydrophobicity scales derived from contacts in the apolar cores of proteins. elifesciences.org Conversely, in more polar, aqueous environments typical of biomolecular condensates, the transfer can be more favorable for tyrosine. elifesciences.org

Table 1: Estimated Interaction and Transfer Free Energies for Tyrosine Derivatives

| Compound/System | Method | Finding | Reference |

| Tyrosine vs. Phenylalanine Peptides | Alchemical Free Energy Calculation | Transfer into a model peptide condensate is slightly more favorable for the Tyr-containing peptide (ΔΔG_Transfer = -1.91 ± 0.53 kJ/mol). | elifesciences.org |

| Tyrosine vs. Phenylalanine Side Chains | Alchemical Free Energy Calculation | Transfer from water to cyclohexane strongly favors Phe (ΔΔG_Transfer = 13.29 ± 0.20 kJ/mol). | elifesciences.org |

| Neutral Amino Acids | Monte Carlo Simulation (OPLS-AA force field) | Hydration free energies can be approximated by adding side chain contributions to that of glycine. Tyrosine does not show significant nonadditivity as its hydroxyl group is far from the backbone. | researchgate.net |

| N-acetyl-L-tyrosine ethyl ester (ATEE) | Calorimetry | The enthalpy change (ΔrH°) for hydrolysis by chymotrypsin (B1334515) was measured at -33.3 kJ mol⁻¹. | |

| Phenylalanine and Tyrosine Methyl Esters | 1H NMR, IR Spectroscopy, Theoretical Calculations | Conformational behavior in various solvents is dictated by a balance of steric and hyperconjugative interactions, not solely hydrogen bonds. | usp.br |

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a ligand, such as Ac-D-Tyr-OMe, and a protein receptor at an atomic level. These methods provide structural hypotheses for how a ligand binds, the key interactions that stabilize the complex, and a semi-quantitative estimation of binding affinity.

Ligand-Protein Interaction Profiling with Ac-D-Tyr-OMe Analogs

Docking studies on analogs of Ac-D-Tyr-OMe have provided valuable insights into their potential as inhibitors for various enzymes. A notable example involves the screening of fragments against CYP121, an essential cytochrome P450 enzyme from Mycobacterium tuberculosis. In this study, the methyl ester of D-tyrosine was identified as a fragment hit, increasing the thermal stability of CYP121. researchgate.net Subsequent docking simulations of elaborated compounds based on this fragment predicted that the ester motif could form interactions with an arginine residue (Arg386) near the enzyme's heme cofactor. researchgate.net These simulations also showed that both D- and L-enantiomers of related compounds could satisfy the CYP121 binding pharmacophore, forming interactions with the heme and engaging in aromatic stacking with Phe168 and Trp182 residues. researchgate.net

In another study focused on protein tyrosine phosphatases (PTPs), a methyl ester analog of a Shp2 inhibitor (SPI-112) was synthesized. science.gov While the analog itself was inactive in vitro, computer modeling suggested that the parent compound binds to the catalytic pocket of Shp2. science.gov This highlights how methyl esters can be used as prodrugs that are hydrolyzed by cellular esterases to release the active carboxylic acid form. science.gov

Docking studies on other enzyme classes, such as protein tyrosine kinases (PTKs), have also been performed with tyrosine-containing compounds. A study using AutoDock investigated the binding of a tyrosine-containing tripeptide and a flavin analog (2-deoxo-2-tyrosino-5-deazaflavin) to various PTKs. diva-portal.org The flavin analog was found to bind to the platelet-derived growth factor receptor (PDGFR, c-kit) by forming two hydrogen bonds via the 2-tyrosinyl COOH group with the residue Tyr670, exhibiting a calculated binding free energy (ΔGb) of -11.32 kcal/mol. diva-portal.org

Table 2: Examples of Molecular Docking Studies with Tyrosine Analogs

| Ligand/Analog | Target Protein | Docking Software | Key Interacting Residues | Predicted Binding Energy (ΔGb) | Reference |

| D-Tryptophan Methyl Ester Analog | CYP121 (M. tuberculosis) | N/A (Simulations performed) | Arg386, Phe168, Trp182 | N/A | researchgate.net |

| 2-deoxo-2-tyrosino-5-deazaflavin | PDGFR (c-kit, 1T46) | AutoDock | Tyr670 | -11.32 kcal/mol | diva-portal.org |

| 2-deoxo-2-tyrosino-N10-methylflavin-N-oxide | FGFR (1AGW) | AutoDock | Adenine binding pocket | -11.85 kcal/mol | researchgate.net |

| Isoindoline-1,3-dione derivative (Compound 27) | InhA (M. tuberculosis, 2H7I) | Schrodinger Glide | Tyr158, Phe147 | N/A | nih.gov |

| SPI-112 (parent compound) | Shp2 | N/A (Modeling performed) | Catalytic pocket | N/A | science.gov |

Predictive Modeling of Binding Affinity and Selectivity

Predicting the binding affinity (BA) and selectivity of a ligand for its target protein is a central goal in computational drug discovery. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), quantifies the strength of a drug-target interaction. elifesciences.org Accurate computational prediction of BA is crucial for screening large compound libraries and prioritizing candidates for experimental testing. nih.govelifesciences.org

Various machine learning and statistical models have been developed to predict binding affinity. These models often use features derived from the protein-ligand complex, such as the number and type of interfacial contacts, electrostatic complementarity, and shape complementarity. nih.gov Machine learning approaches, including kernel ridge regression and deep learning models like DeepDTA, have shown significant success in accurately predicting peptide-protein and drug-target binding affinities. bioone.orgelifesciences.org

Interestingly, studies using multivariate linear regression models have revealed the profound impact of specific amino acid identities at the protein-protein interface on binding affinity. nih.gov One comprehensive study identified tyrosine as the most critical amino acid for controlling BA, showing the strongest correlation and being consistently ranked as the most important feature in predictive models. nih.gov Glycine and serine were identified as the next most important residues. nih.gov This suggests that the presence of tyrosine residues in a binding site, or in a ligand like Ac-D-Tyr-OMe, is a significant determinant of the interaction strength.

The development of predictive models for BA involves several steps:

Dataset Curation: Assembling a high-quality dataset of protein-ligand complexes with experimentally determined binding affinities from databases like ProNAB. upv.es

Feature Generation: Deriving descriptive features from the complex structures, which can include properties at the atomic, residue, or whole-protein level. nih.govresearchgate.net

Model Training: Using machine learning algorithms (e.g., support vector regression, random forests, neural networks) to learn the relationship between the features and the experimental binding affinities. researchgate.net

Validation: Rigorously testing the model's predictive power on an independent test set or through cross-validation techniques like jack-knife testing. upv.es

Bioinformatics and Sequence Analysis

Bioinformatics provides a powerful lens through which to analyze the roles of specific amino acids in the context of entire proteomes. By examining sequence and structural databases, researchers can uncover patterns related to the function, modification, and evolutionary conservation of residues like tyrosine.

Analysis of Tyrosine Residues within Protein Structures

Bioinformatic analyses of human and other proteomes have revealed the diverse and critical roles of tyrosine residues. These residues are not merely structural components but are key players in cellular signaling, primarily through post-translational modifications (PTMs). A prominent PTM is phosphorylation, where protein tyrosine kinases (PTKs) add a phosphate (B84403) group to a tyrosine, and protein tyrosine phosphatases (PTPs) remove it, creating a molecular switch that regulates a vast array of cellular processes.

Genome-wide surveys and bioinformatic analyses have been conducted to catalog and characterize the families of human PTPs. These studies examine domain architecture, alternative splicing, and the existence of pseudogenes, revealing layers of regulatory complexity. For example, analysis of expressed sequence tags (ESTs) has led to the discovery of novel PTP isoforms, which may have altered enzymatic activity due to deletions in their catalytic domains.

Another significant modification is tyrosine nitration, the addition of a nitro group to form 3-nitrotyrosine. A comprehensive bioinformatic analysis of the human proteome found that proteins susceptible to tyrosine nitration are significantly enriched for being phosphoproteins and containing coiled-coil domains. This suggests a potential for crosstalk between these two modification pathways. The analysis also revealed that a statistically significant number of tyrosine residues that are phosphorylated are also predicted to be nitratable, indicating that nitration could affect signaling by interfering with phosphorylation.

Evolutionary analyses of viral proteins have also highlighted the importance of tyrosine. A bioinformatic study of begomoviruses showed the emergence of a putative tyrosine phosphorylation site in the movement protein of New World viruses, which was correlated with enhanced purifying selection in that region, suggesting a key adaptive role for this residue.

Evolutionary and Structural Insights from D-Amino Acid Incorporations